1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a difluoromethoxyphenyl group, a trifluoromethylchromenyl group, and a triazole carboxamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the difluoromethoxyphenyl intermediate: This can be achieved through selective fluorination of trichloromethoxybenzene using hydrogen fluoride, followed by nitration and reduction to obtain 4-(difluoromethoxy)aniline.
Synthesis of the trifluoromethylchromenyl intermediate:
Coupling of intermediates: The final step involves coupling the difluoromethoxyphenyl and trifluoromethylchromenyl intermediates with a triazole carboxamide moiety under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may serve as a probe for investigating biological pathways and interactions due to its unique functional groups.
Industry: It can be utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy and trifluoromethyl groups can enhance binding affinity to specific receptors or enzymes, while the triazole carboxamide moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(difluoromethoxy)phenyl]propan-1-amine: This compound shares the difluoromethoxyphenyl group but differs in the rest of its structure.
1-[4-(difluoromethoxy)phenyl]propan-1-one: Similar in having the difluoromethoxyphenyl group, but with a different functional group arrangement.
Uniqueness
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H13F5N4O4 |
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Molecular Weight |
480.3 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C21H13F5N4O4/c1-10-27-18(29-30(10)12-3-5-13(6-4-12)33-20(22)23)19(32)28-11-2-7-14-15(21(24,25)26)9-17(31)34-16(14)8-11/h2-9,20H,1H3,(H,28,32) |
InChI Key |
UAPXEUQRAUUOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F |
Origin of Product |
United States |
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